molecular formula C6H13NO B3030720 ((3R,4R)-4-methylpyrrolidin-3-yl)methanol CAS No. 945723-36-4

((3R,4R)-4-methylpyrrolidin-3-yl)methanol

Cat. No.: B3030720
CAS No.: 945723-36-4
M. Wt: 115.17
InChI Key: YOUDCFZQKXTNCC-NTSWFWBYSA-N
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Description

This compound is a derivative of pyrrolidine, a five-membered ring with four carbon atoms and one nitrogen atom . The (3R,4R) notation indicates the configuration of the chiral centers in the molecule . The -4-methyl indicates a methyl group attached to the 4th carbon in the ring, and the -3-yl)methanol indicates a methanol group attached to the 3rd carbon in the ring .


Synthesis Analysis

The synthesis of similar compounds involves a one-pot procedure, where the starting compound undergoes cleavage and introduction of a nucleobase-bearing amidic chain . This process uses bromoacetyl bromide . The benzyl carbonate protecting group is used to obtain easy-to-handle compounds and avoid deprotection of nucleobases occurring under basic conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been calculated using Density Functional Theory (DFT), a computational modeling technique . This approach can predict properties such as infrared (IR) and ultraviolet (UV-Vis) spectra, dipole moment, polarizability, and free energy of solvation in different solvents .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively . For example, novel nucleoside analogs were synthesized, in which (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol bears the nucleobase exploiting a 1-oxoethane-1,2-diyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include molecular weight, storage temperature, and physical form . For example, [(3R,4R)-3,4-Dimethyl-3-pyrrolidinyl]methanol hydrochloride has a molecular weight of 221.73, should be stored at room temperature, and is a solid powder .

Scientific Research Applications

Asymmetric Synthesis and Catalysis

(Takemoto, Baba, Noguchi, & Iwata, 1996) and (Takemoto et al., 1998) explored the use of similar compounds in asymmetric synthesis, specifically in the catalytic enantioselective alkylation with dialkylzinc. This process yielded mono-alcohol complexes with high enantiotopic group- and face-selectivity.

Synthesis of Optically Active Polymers

(Okamoto, Nakano, Ono, & Hatada, 1991) demonstrated the synthesis of an optically active polymer through anionic polymerization of a related compound, which resulted in a polymer with a helical conformation. This study highlights the potential for creating advanced materials with specific optical properties.

Methanol as a Chemical Building Block

(Sarki et al., 2021), (Mathew et al., 2002), and (Moran et al., 2011) discuss the use of methanol in various chemical reactions, emphasizing its role as a versatile chemical feedstock. These studies highlight the potential of methanol in the synthesis of complex organic molecules and its applicability in various industrial processes.

Biological Conversion of Methanol

(Whitaker et al., 2017) explored the engineering of methylotrophic Escherichia coli for converting methanol into useful metabolites. This research represents an innovative approach to utilizing methanol for the production of specialty chemicals through biological processes.

Methanol in Lipid Dynamics

(Nguyen et al., 2019) investigated the impact of methanol on lipid dynamics, demonstrating how it influences lipid transfer and flip-flop kinetics. This is relevant for understanding the role of solvents like methanol in biological membranes and protein studies.

Safety and Hazards

The safety and hazards of similar compounds are usually provided in their Material Safety Data Sheets (MSDS). For example, [(3R,4R)-3,4-Dimethyl-3-pyrrolidinyl]methanol hydrochloride has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on similar compounds could involve further exploration of their pharmacological properties, development of more efficient synthesis methods, and investigation of their potential applications in various fields .

Properties

IUPAC Name

[(3R,4R)-4-methylpyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-2-7-3-6(5)4-8/h5-8H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUDCFZQKXTNCC-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676524
Record name [(3R,4R)-4-Methylpyrrolidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945723-36-4
Record name rel-(3R,4R)-4-Methyl-3-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945723-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3R,4R)-4-Methylpyrrolidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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